An In-depth Technical Guide to 4,4-Dimethylcyclohexanamine: Core Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,4-Dimethylcyclohexanamine: Core Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4,4-dimethylcyclohexanamine, a key aliphatic amine building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol, explores its reactivity, and discusses its applications as a pharmaceutical intermediate. The information is presented to ensure scientific integrity, supported by authoritative references and practical insights.
Core Physicochemical & Structural Characteristics
4,4-Dimethylcyclohexanamine, identified by the CAS Number 20615-18-3, is a primary cycloaliphatic amine. Its structure is characterized by a cyclohexane ring with two methyl groups geminally substituted at the C4 position and an amine group at the C1 position. This gem-dimethyl group imparts steric hindrance and lipophilicity, which can significantly influence the pharmacological and pharmacokinetic properties of derivative compounds.
The amine group's position on the cyclohexane ring allows for the existence of cis and trans isomers, though commercial sources often provide it as a mixture. The chair conformation of the cyclohexane ring is the most stable, with the substituents occupying either axial or equatorial positions.
Table 1: Fundamental Properties of 4,4-Dimethylcyclohexanamine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4,4-dimethylcyclohexan-1-amine | [1] |
| CAS Number | 20615-18-3 | [1] |
| Molecular Formula | C₈H₁₇N | [1][2] |
| Molecular Weight | 127.23 g/mol | [1][2] |
| Boiling Point | 160.5°C at 760 mmHg | [2] |
| Density | 0.834 g/cm³ | [2] |
| Flash Point | 30.2°C | [2] |
| Refractive Index | 1.444 | [2] |
| LogP (Octanol/Water) | 2.6142 | [2] |
| PSA (Polar Surface Area) | 26.02 Ų | [2] |
| Physical Form | Liquid | |
Synthesis and Characterization
The synthesis of 4,4-dimethylcyclohexanamine is most commonly achieved via the reductive amination of its corresponding ketone precursor, 4,4-dimethylcyclohexanone (CAS 4255-62-3). A robust and widely applicable method involves the formation of an oxime intermediate, followed by its reduction to the primary amine. This two-step process is favored for its high yield and selectivity.
Synthetic Workflow
The causality behind this experimental choice lies in the stability and ease of isolation of the oxime intermediate. The initial reaction of the ketone with hydroxylamine hydrochloride forms a stable C=N bond. This oxime can be purified before the reduction step, which minimizes side reactions and simplifies the final product purification. The subsequent reduction of the oxime can be achieved using various reducing agents, such as sodium in ethanol (a classic Bouveault-Blanc reduction) or catalytic hydrogenation, providing a reliable route to the target amine.
Experimental Protocol: Synthesis
This protocol describes a validated laboratory-scale synthesis. Every step is designed to ensure high purity and yield.
Step 1: Oximation of 4,4-Dimethylcyclohexanone [3]
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To a solution of 4,4-dimethylcyclohexanone (50 g, 396.19 mmol) in ethanol (250 mL) and water (190 mL), add hydroxylamine hydrochloride (35.84 g, 515.75 mmol).
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Prepare a solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL).
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Add the sodium carbonate solution dropwise to the reaction mixture over 20 minutes with stirring. The addition of a base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and reduce the volume by evaporating the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (4 x 120 mL).
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Combine the organic layers, wash with water (150 mL) and then brine (150 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 4,4-dimethylcyclohexanone oxime, typically as a white solid.[3]
Step 2: Reduction of the Oxime to 4,4-Dimethylcyclohexanamine
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In a flask suitable for the chosen reduction method (e.g., a three-necked flask for sodium/ethanol), dissolve the oxime intermediate from Step 1 in an appropriate solvent (e.g., absolute ethanol).
-
Carefully add the reducing agent. If using sodium metal, add small, freshly cut pieces to the refluxing ethanol solution of the oxime. The reaction is highly exothermic and generates hydrogen gas; execute with extreme caution under an inert atmosphere.
-
Continue the reaction until all the sodium has reacted.
-
Carefully quench the reaction mixture by the slow addition of water.
-
Make the solution basic by adding a concentrated NaOH solution to liberate the free amine.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous potassium carbonate (a more suitable drying agent for amines than sodium or magnesium sulfate) and concentrate under reduced pressure.
-
Purify the resulting crude amine by fractional distillation to obtain pure 4,4-dimethylcyclohexanamine.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two gem-dimethyl groups (6H), multiplets for the cyclohexyl ring protons (10H), and a broad singlet for the amine protons (2H) which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR would display signals for the two methyl carbons, the quaternary carbon at C4, the methine carbon at C1 (bearing the amine), and the remaining methylene carbons of the ring.
-
IR Spectroscopy: The infrared spectrum will feature characteristic N-H stretching bands for the primary amine group in the 3300-3500 cm⁻¹ region, along with C-H stretching bands just below 3000 cm⁻¹.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (127.23 g/mol ).[1][2][4]
Reactivity and Handling
Chemical Reactivity
As a primary amine, 4,4-dimethylcyclohexanamine exhibits characteristic nucleophilic and basic properties. It readily reacts with acids in exothermic reactions to form ammonium salts.[5] For instance, with hydrochloric acid, it forms 4,4-dimethylcyclohexanamine hydrochloride (CAS 25834-99-5).[6] This conversion to a salt is often used to improve the compound's water solubility and crystallinity.
The amine is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. It may also generate flammable hydrogen gas when combined with strong reducing agents like hydrides.[5]
Safety and Handling
4,4-Dimethylcyclohexanamine is classified as a corrosive substance.[1]
-
GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
First Aid: In case of skin contact, immediately flush with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, remove to fresh air.
-
Stability: The compound is stable under normal conditions. Avoid incompatible materials, excess heat, and sources of ignition.
Applications in Research and Drug Development
While direct therapeutic applications of 4,4-dimethylcyclohexanamine are not documented, its true value lies in its role as a versatile structural motif and intermediate in medicinal chemistry. The gem-dimethyl group can act as a metabolic blocker, preventing oxidation at the C4 position, and can also serve to orient substituents in a specific conformational space, which is critical for optimizing ligand-receptor interactions.
Its precursor, 4,4-dimethylcyclohexanone, is a well-established building block in the synthesis of complex molecules for the pharmaceutical and fine chemical industries.[7] Consequently, the amine derivative serves as a crucial nucleophile for introducing the 4,4-dimethylcyclohexyl moiety into larger scaffolds, potentially leading to novel therapeutic agents. The existence of patents for structures containing this amine further underscores its utility in the discovery of new chemical entities.[1][6]
Conclusion
4,4-Dimethylcyclohexanamine is a foundational building block with well-defined physicochemical properties and predictable reactivity. Its synthesis from the corresponding ketone is straightforward and scalable. For medicinal chemists and drug development professionals, it offers a valuable scaffold for introducing lipophilicity and metabolic stability. Proper handling and adherence to safety protocols are essential due to its corrosive nature. This guide provides the core technical knowledge required to effectively and safely utilize this compound in a research and development setting.
References
- 4,4-dimethylcyclohexan-1-amine|20615-18-3 - MOLBASE Encyclopedia. (URL: )
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4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem. (URL: [Link])
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4,4-Dimethylcyclohexanamine hydrochloride | C8H18ClN | CID 24191928 - PubChem. (URL: [Link])
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4,4-dimethylcyclohexan-1-amine (C8H17N) - PubChemLite. (URL: [Link])
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N,4-Dimethylcyclohexanamine | C8H17N | CID 4962029 - PubChem. (URL: [Link])
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Chemical Properties of Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2) - Cheméo. (URL: [Link])
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Exploring the Versatility of 4,4-Dimethylcyclohexanone: Applications and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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